ethyl 4,5-dimethyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The chromene moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield dihydrochromene derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromene moiety can interact with DNA or proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The unique combination of the thiophene and chromene moieties in ETHYL 4,5-DIMETHYL-2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H19NO5S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(6-methyl-4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO5S/c1-5-25-20(24)17-11(3)12(4)27-19(17)21-18(23)16-9-14(22)13-8-10(2)6-7-15(13)26-16/h6-9H,5H2,1-4H3,(H,21,23) |
InChI Key |
DBPLKEFUMWUARO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.